N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-20-15-9-12(4-5-16(15)25-11)21-17(22)14-3-2-7-19-18(14)23-13-6-8-24-10-13/h2-5,7,9,13H,6,8,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAMLGJJWPVTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)OC4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions:
- Formation of Benzothiazole Ring : This can be achieved through the cyclization of o-aminothiophenol with appropriate aldehydes or ketones.
- Synthesis of Thiolan Moiety : The thiolan component can be synthesized through the reaction of thiol compounds with alkyl halides under basic conditions.
- Coupling Reaction : The final step involves the coupling of the benzothiazole and thiolan moieties using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and antiviral agent.
Antiviral Activity
Recent studies have shown that compounds with similar structures exhibit significant antiviral properties against various viruses, including H5N1 and SARS-CoV-2. For instance, derivatives containing benzothiazole and pyridine moieties have demonstrated high inhibition rates against these viruses:
| Compound | Virus Target | Inhibition (%) at 0.5 μmol/μL | Inhibition (%) at 0.25 μmol/μL |
|---|---|---|---|
| 8h | H5N1 | 93 | 60 |
| Ribavirin | H5N1 | 100 | 86 |
This table illustrates the comparative efficacy of similar compounds, suggesting that this compound may exhibit comparable antiviral activity .
Antimicrobial Properties
In addition to antiviral activity, this compound may also possess antimicrobial properties. Research indicates that benzothiazole derivatives generally show enhanced antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for viral replication or bacterial metabolism.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to cell survival or apoptosis.
- DNA Interference : Similar compounds have been shown to interfere with DNA replication processes in pathogens.
Case Studies
Several case studies have highlighted the potential applications of benzothiazole derivatives in therapeutic contexts:
- Antiviral Studies : A study evaluated a series of benzothiazolyl-pyridine hybrids against H5N1 and SARS-CoV-2, demonstrating significant bioactivity that warrants further investigation into their use as antiviral agents .
- Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of various benzothiazole derivatives for their antibacterial properties, indicating promising results against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
